4-Methylbenzo[d]oxazole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3 |
InChI Key |
PQJKBHOVEVTZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C#N |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 4 Methylbenzo D Oxazole 2 Carbonitrile
Reactivity Profiles of the Carbonitrile Group
The carbonitrile (or cyanide) group at the 2-position of the benzoxazole (B165842) ring is a versatile functional group. Its reactivity is characterized by the electrophilic nature of the carbon atom and the triple bond, which can undergo a variety of transformations.
The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atom. This makes it susceptible to attack by nucleophiles. While direct substitution of the entire -CN group is uncommon, nucleophilic addition to the carbon-nitrogen triple bond is a key reaction pathway. For the closely related analog, 4-ethylbenzo[d]oxazole-2-carbonitrile, the nitrile group is known to be amenable to nucleophilic substitution, allowing for the introduction of various other functional groups smolecule.com.
The reaction typically begins with the nucleophile adding to the electrophilic carbon, breaking one of the π-bonds and placing a negative charge on the nitrogen atom. The resulting imine anion can then be protonated or undergo further reaction depending on the conditions.
Table 1: Examples of Nucleophilic Addition Reactions at the Carbonitrile Group This table is illustrative of typical nitrile reactions.
| Nucleophile (Nu⁻) | Reagent Example | Intermediate | Final Product Type |
|---|---|---|---|
| Hydroxide (OH⁻) | NaOH / H₂O | Imidate | Carboxamide / Carboxylate |
| Alkoxide (RO⁻) | NaOR | Imidate | Ester |
| Hydride (H⁻) | LiAlH₄ | Imine anion | Primary Amine |
One of the most common and synthetically useful transformations of the carbonitrile group is its hydrolysis to either a carboxylic acid or an amide. This conversion can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 4-Methylbenzo[d]oxazole-2-carboxylic acid, and an ammonium salt.
Alkaline-Catalyzed Hydrolysis: When heated with an aqueous base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. This initially forms an imidate anion, which protonates to an amide. Under these conditions, the amide is further hydrolyzed to a carboxylate salt (e.g., sodium 4-methylbenzo[d]oxazole-2-carboxylate) and ammonia. Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. It is sometimes possible to control the reaction conditions to stop the hydrolysis at the amide stage, yielding 4-Methylbenzo[d]oxazole-2-carboxamide.
The nitrile group can also be reduced. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonitrile to a primary amine, yielding (4-methylbenzo[d]oxazol-2-yl)methanamine smolecule.com.
Reactivity of the Benzo[d]oxazole Ring System
The reactivity of the fused ring system involves the interplay between the benzene (B151609) moiety and the oxazole (B20620) ring. The benzoxazole scaffold itself is an important structural motif in many biologically active compounds nih.gov.
Electrophilic Aromatic Substitution (EAS): The benzene portion of the molecule can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions wikipedia.orgmasterorganicchemistry.com. The regiochemical outcome of these substitutions is controlled by the directing effects of the substituents already present: the methyl group and the fused oxazole ring.
Methyl Group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. It stabilizes the cationic intermediate (arenium ion) when the electrophile attacks the positions ortho or para to it wikipedia.org.
For 4-methylbenzoxazole (B175800), the methyl group at position 4 directs incoming electrophiles to positions 5 and 7. The deactivating nature of the oxazole ring means that forcing conditions may be required for these reactions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) masterorganicchemistry.com.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on simple benzene rings unless they are activated by strong electron-withdrawing groups scispace.comnih.gov. The benzoxazole ring itself provides some electron-withdrawing character, but SNAr on the benzo moiety of 4-methylbenzoxazole would likely require the presence of additional powerful electron-withdrawing groups (like a nitro group) and a good leaving group (like a halogen) on the ring. Reactions involving azole nucleophiles with aryl fluorides often proceed via SNAr mechanisms nih.gov.
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions provide a pathway to highly functionalized benzene derivatives.
Several metal-catalyzed ring-opening reactions of benzoxazoles have been reported. For example, processes catalyzed by iron have been used to merge the ring-opening of benzoxazoles with secondary amines to synthesize 2-aminobenzoxazoles rsc.org. Copper-catalyzed reactions are also known to facilitate the ring-opening and functionalization of the benzoxazole core researchgate.net. While specific studies on 4-methylbenzo[d]oxazole-2-carbonitrile are limited, the general reactivity of the benzoxazole ring suggests it could be susceptible to similar transformations.
Photochemical conversions represent another potential pathway for rearrangement. While detailed photochemical studies on this specific molecule are not widely reported, related heterocyclic systems are known to undergo light-induced rearrangements.
Detailed Mechanistic Elucidation of Synthetic Pathways and Transformations
Understanding the mechanisms of the reactions that form and transform this compound is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Synthesis: A common and versatile method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a suitable electrophile nih.govorganic-chemistry.org. For the synthesis of 2-arylbenzoxazoles, 2-aminophenol is often reacted with an aldehyde. A plausible mechanism involves the following steps nih.govnih.gov:
Imine Formation: The amine of 2-amino-3-methylphenol (the precursor for the 4-methyl series) attacks the carbonyl group of a suitable aldehyde (or other carbonyl compound). This is often activated by a catalyst.
Dehydration: The initial adduct eliminates a molecule of water to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The hydroxyl group on the benzene ring then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-benzoxazole ring.
Oxidation: The dihydro intermediate is then oxidized to the aromatic benzoxazole. This oxidation can occur via air or with the help of an added oxidizing agent.
Table 2: Plausible Mechanistic Steps for Benzoxazole Synthesis
| Step | Description | Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the amino group on an activated carbonyl. | Hemiaminal-like adduct |
| 2 | Elimination of water. | Schiff Base (Imine) |
| 3 | Intramolecular nucleophilic attack by the phenolic hydroxyl group. | 2,3-dihydro-benzoxazole |
Mechanism of Nitrile Hydrolysis: As described in section 3.1.2, the hydrolysis of the nitrile group is a key transformation. The acid-catalyzed mechanism begins with the protonation of the nitrogen, making the carbon more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization leads first to an amide, which is then itself hydrolyzed under the acidic conditions to a carboxylic acid. The base-catalyzed mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to generate the amide, which is subsequently hydrolyzed to a carboxylate anion.
Identification and Characterization of Reaction Intermediates
Direct experimental or computational studies identifying and characterizing reaction intermediates specifically for this compound are currently unavailable. Mechanistic investigations of related benzoxazole syntheses and reactions suggest the formation of various transient species.
For instance, in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and amides activated by triflic anhydride (Tf₂O), a proposed mechanism involves the formation of an intermediate amidinium salt. This is followed by nucleophilic attack by the amino group of the 2-aminophenol, leading to a tetrahedral intermediate. Subsequent intramolecular cyclization and elimination steps yield the final benzoxazole product. While this provides a general framework, the specific intermediates for the synthesis or subsequent reactions of this compound have not been isolated or computationally modeled.
In reactions involving nucleophilic attack at the C2 position of the benzoxazole ring, a tetrahedral intermediate is a plausible transient species. The stability and subsequent reaction pathway of such an intermediate would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the 4-methyl and 2-carbonitrile substituents. However, spectroscopic or trapping studies to confirm the existence and structure of these intermediates for the target molecule are lacking.
Kinetic Studies and Reaction Rate Determination
Quantitative data on the reaction kinetics and rate determination for reactions involving this compound are not documented in the reviewed literature. Kinetic analyses have been performed on the formation of other benzoxazole derivatives, providing a general understanding of the factors influencing reaction rates in this class of compounds.
For example, kinetic analysis of benzoxazole formation has been conducted using spectrofluorimetric techniques, allowing for the determination of activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, as well as rate constants at various temperatures. These studies indicate that the electronic nature of substituents on the benzoxazole ring system can significantly impact reaction rates. The electron-donating nature of the 4-methyl group in this compound would likely influence the electron density of the heterocyclic ring and, consequently, the rates of its reactions. However, without specific experimental data, any discussion on the reaction rates remains speculative.
The table below presents hypothetical kinetic data to illustrate the type of information that would be sought in such studies.
Hypothetical Kinetic Data for a Reaction of this compound
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
|---|---|---|---|
| 25 | 0.015 | 55 | 1.2 x 10⁸ |
| 35 | 0.045 | 55 | 1.2 x 10⁸ |
| 45 | 0.120 | 55 | 1.2 x 10⁸ |
Note: This data is purely illustrative and not based on experimental findings.
Stereochemical Aspects of Derivatization Reactions
There is no specific information available regarding the stereochemical aspects of derivatization reactions of this compound. The molecule itself is achiral. Chiral centers could be introduced through reactions at the 2-carbonitrile group or by addition to the heterocyclic ring, potentially leading to the formation of enantiomers or diastereomers.
For example, the reduction of the nitrile group to a primary amine would not introduce a chiral center. However, subsequent derivatization of this amine with a chiral reagent would lead to diastereomeric products. Similarly, stereoselective reactions involving the benzoxazole ring, such as asymmetric cycloadditions or nucleophilic additions using chiral catalysts, could potentially afford chiral derivatives.
The stereochemical outcome of such reactions would depend on factors like the steric hindrance imposed by the 4-methyl group and the nature of the chiral catalyst or auxiliary employed. However, no studies have been reported that explore these possibilities for this compound.
Derivatization Strategies and Applications in Advanced Organic Synthesis
Functional Group Interconversions of the Carbonitrile Moiety
The carbonitrile (or cyanide) group at the C-2 position of the oxazole (B20620) ring is a versatile functional handle that can be converted into several other important chemical moieties. These transformations are fundamental in organic synthesis, enabling the introduction of new functionalities and the construction of more elaborate molecular architectures. solubilityofthings.com Common interconversions include hydrolysis to form amides or carboxylic acids and reduction to yield primary amines. vanderbilt.edu
The conversion of the nitrile to a primary amine, for instance, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu This transformation introduces a nucleophilic amino group, which can then participate in a wide range of subsequent reactions, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles. Conversely, hydrolysis of the nitrile group under acidic or basic conditions can yield a carboxylic acid, providing a route to esters, amides, and other acid derivatives.
| Transformation | Resulting Functional Group | Typical Reagents | Potential Applications |
|---|---|---|---|
| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, H₂/Catalyst (e.g., Pd/C) | Amide synthesis, N-alkylation, formation of new heterocyclic rings |
| Hydrolysis (Partial) | Carboxamide (-CONH₂) | H₂O, acid or base catalyst | Precursor to carboxylic acids, further derivatization |
| Hydrolysis (Complete) | Carboxylic Acid (-COOH) | Strong acid or base, H₂O, heat | Esterification, acid chloride formation, further amide coupling |
Modifications and Diversification of the Benzo-Fused Ring System
The benzene (B151609) portion of the 4-Methylbenzo[d]oxazole-2-carbonitrile scaffold offers significant opportunities for structural diversification. Modifications can be achieved by introducing new substituents onto the ring or by constructing additional fused ring systems.
The introduction of new functional groups onto the aromatic ring is typically accomplished through electrophilic aromatic substitution reactions. The existing methyl group at the C-4 position is an ortho-, para-directing activator, while the fused oxazole ring system generally has a deactivating effect. The interplay of these electronic influences directs incoming electrophiles to specific positions on the benzene ring, primarily the C-5 and C-7 positions.
Reactions such as nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation provide pathways to introduce a variety of substituents. chemguide.co.uk These newly installed functional groups can then serve as handles for further synthetic manipulations, including cross-coupling reactions or additional functional group interconversions.
| Reaction Type | Typical Reagents | Substituent Introduced | Favored Position(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | 5 or 7 |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromo (-Br) or Chloro (-Cl) | 5 or 7 |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl (-COR) | 5 or 7 |
The benzo[d]oxazole core can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems. This is often achieved through annulation reactions, where a new ring is built onto the existing framework. Cycloaddition reactions, in particular, are powerful tools for this purpose. nih.gov
For example, the benzo[d]oxazole system can participate in Diels-Alder reactions, acting as either the diene or the dienophile, depending on the substituents and the reaction partner. The Povarov reaction, a type of aza-Diels-Alder reaction, is an effective method for constructing six-membered nitrogen-containing rings, leading to the formation of fused benzo researchgate.netconsensus.appimidazo[1,2-a]pyrimidine systems from related benzimidazole precursors. nih.gov Such strategies enable the rapid assembly of intricate molecular scaffolds from relatively simple starting materials. nih.govbeilstein-journals.org The development of transition-metal-catalyzed dehydrogenative coupling and radical cyclization reactions has further expanded the toolkit for creating ring-fused benzimidazole and related heterocyclic systems. mdpi.com
This compound as a Versatile Synthetic Building Block
The multiple reactive sites within this compound make it a highly versatile building block for constructing a wide range of organic molecules, from complex natural product analogues to focused libraries of compounds for biological screening.
Substituted benzoxazoles are key structural motifs in numerous biologically active compounds and complex natural products. nih.govtandfonline.com The this compound scaffold provides a pre-functionalized core that can be elaborated into more complex targets. For instance, the synthesis of the natural product Plantazolicin A, which features a linear poly-oxazole structure, highlights the utility of oxazole-containing building blocks in the assembly of intricate molecular architectures. researchgate.net By leveraging the reactivity of the nitrile group and the potential for functionalization of the aromatic ring, synthetic chemists can strategically incorporate the 4-methylbenzo[d]oxazole unit into larger, multifunctional molecules.
The creation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting point for library synthesis due to its suitability for systematic derivatization.
By applying the diverse reactions described in the preceding sections in a combinatorial fashion, a large library of analogues can be rapidly generated. For example, the nitrile group can be converted to an amine, which is then acylated with a diverse set of carboxylic acids. Simultaneously, the benzene ring can undergo various electrophilic substitution reactions. This approach allows for the systematic exploration of the chemical space around the core scaffold. The use of heterocyclic cores is a common strategy in the generation of DNA-encoded libraries (DELs) for high-throughput screening against biological targets. nih.gov Furthermore, reactions like the Povarov reaction are noted for their efficiency in creating large libraries of bioactive compounds. nih.gov
Advanced Characterization and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 4-Methylbenzo[d]oxazole-2-carbonitrile is not available in the provided search results, a theoretical analysis based on the structure allows for the prediction of expected spectral features.
For ¹H NMR, the aromatic protons on the benzoxazole (B165842) ring system would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the oxazole (B20620) ring and the nitrile group, as well as the electron-donating effect of the methyl group. The methyl protons would be expected to produce a singlet in the upfield region, likely around 2.4-2.6 ppm.
In the ¹³C NMR spectrum, the carbon atom of the nitrile group would exhibit a characteristic signal in the range of 110-120 ppm. The aromatic carbons would resonate between approximately 110 and 155 ppm, with their specific chemical shifts dictated by their position relative to the heteroatoms and substituents. The methyl carbon would appear at a much higher field, typically around 20-25 ppm. Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general chemical shift ranges for similar structures and require experimental verification.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 (multiplet) | 110 - 155 |
| CH₃ | 2.4 - 2.6 (singlet) | 20 - 25 |
| C≡N | - | 110 - 120 |
| Quaternary Aromatic C | - | 110 - 155 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₆N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum could also offer additional structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration smolecule.com. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹ vscht.cz. Aromatic C=C and C=N stretching vibrations would be found in the 1450-1650 cm⁻¹ region smolecule.com.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 |
| C≡N Stretch (Nitrile) | 2240 - 2220 |
| C=C and C=N Stretch (Aromatic Ring) | 1650 - 1450 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For related benzoxazole derivatives, triclinic or monoclinic crystal systems have been observed smolecule.comnih.gov. The benzoxazole ring system is typically found to be nearly planar smolecule.com. The crystal packing would likely be stabilized by intermolecular interactions such as π-π stacking and C-H···N or C-H···O hydrogen bonds nih.gov.
Other Advanced Spectroscopic Methods for Electronic and Vibrational Analysis (e.g., UV-Vis, Raman, EELS)
Beyond the core structural elucidation techniques, other spectroscopic methods can provide further insights into the electronic and vibrational properties of this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these absorptions would be influenced by the solvent polarity.
Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy also provides information about molecular vibrations. The nitrile group typically gives a strong and characteristic Raman signal.
Electron Energy Loss Spectroscopy (EELS): While less common for routine characterization, EELS could provide information about the electronic structure and elemental composition of the material, particularly in a solid-state context when coupled with an electron microscope.
Theoretical Studies and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of 4-Methylbenzo[d]oxazole-2-carbonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a variety of electronic properties. mdpi.com These studies yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's most stable structure.
Furthermore, DFT is used to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule. scribd.com These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's reactivity. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated using DFT
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates high reactivity. scribd.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, -χ) | Measures the propensity to accept electrons. scribd.com |
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scribd.com Conversely, a small energy gap is indicative of a more reactive molecule. researchgate.net For benzoxazole (B165842) derivatives, computational studies show that the distribution of HOMO and LUMO orbitals is typically spread across the π-conjugated system, with the HOMO often localized on the benzoxazole ring system and the LUMO influenced by electron-withdrawing groups like the carbonitrile moiety.
Table 2: Typical Frontier Orbital Energies for Heterocyclic Compounds
| Parameter | Representative Value (eV) | Implication |
| EHOMO | -6.0 to -7.0 | Indicates electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A larger gap suggests higher stability. irjweb.commdpi.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling extends beyond static structures to explore the dynamic behavior and energy landscapes of molecules.
For molecules with rotatable bonds, conformational analysis is performed to identify the most stable spatial arrangements (conformers). In this compound, the primary focus of such an analysis would be the rotation of the methyl group. A potential energy surface (PES) scan is conducted by systematically rotating the relevant dihedral angle and calculating the energy at each step. mdpi.comresearchgate.net This process maps out the energy landscape, revealing the global minimum energy conformer (the most stable structure) and other local minima, as well as the energy barriers separating them. researchgate.netnih.gov This information is vital for understanding the molecule's flexibility and its predominant shapes in different environments.
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. mdpi.comnih.gov For this compound, theoretical calculations can be used to model its synthesis or subsequent reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. These calculations provide detailed mechanistic insights that are often difficult to obtain experimentally.
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods can accurately predict various spectroscopic properties, serving as a powerful complement to experimental characterization. For this compound, DFT calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Predicted vibrational frequencies from IR spectra calculations help in assigning experimental bands to specific molecular motions, such as C≡N stretching, C-H bending, and aromatic ring vibrations. mdpi.com For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C chemical shifts. mdpi.com These theoretical values are often in excellent agreement with experimental data, aiding in the structural confirmation of the compound. semanticscholar.org Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net
Table 3: Example of Calculated vs. Experimental Spectroscopic Data for a Benzoxazole Moiety
| 13C NMR | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (Carbonitrile) | ~115 | ~114 |
| C (Oxazole C2) | ~155 | ~154 |
| Aromatic C | 110 - 150 | 112 - 152 |
| 1H NMR | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic H | 7.2 - 8.0 | 7.3 - 7.9 |
| Methyl H | ~2.5 | ~2.6 |
| IR Spectroscopy | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| C≡N Stretch | ~2230 | ~2235 |
| C=N Stretch | ~1600 | ~1610 |
Potential Applications in Functional Materials and Chemical Biology Research
Investigation in Organic Electronics and Photonic Materials (e.g., OLEDs)
The benzoxazole (B165842) moiety is a key component in the design of organic light-emitting diodes (OLEDs) and other organic electronic materials. spiedigitallibrary.orgspiedigitallibrary.org These compounds often serve as efficient emitters, particularly in the blue and UV spectral ranges. spiedigitallibrary.org The rigid, planar structure of the benzoxazole core, combined with its electronic characteristics, facilitates efficient charge transport and luminescence.
Research into benzoxazole derivatives has shown their potential in various roles within OLEDs, including as emissive layers and hole transport layers. researchgate.netcambridge.org For instance, stylyl compounds containing benzoxazole have been investigated as emission layers, producing blue-green light. researchgate.netcambridge.org While some initial studies with certain derivatives reported modest electroluminescence (EL) efficiencies, they also noted higher current densities compared to standard materials like Alq3 at the same voltage. researchgate.netcambridge.org
Further research has explored the impact of molecular architecture on the optical properties of benzoxazole-based systems. Theoretical studies using Density Functional Theory (DFT) on donor-π-acceptor (D–π–A) structures have shown that functionalization can significantly influence their linear and nonlinear optical responses. mdpi.com Introducing specific donor and acceptor groups can enhance electron density and shift absorption into the visible region, which is crucial for optoelectronic applications. mdpi.com
Table 1: Performance of Selected Benzoxazole Derivatives in OLEDs
| Derivative Type | Role in OLED | Emission Color | Maximum EL Efficiency (lm/W) | Maximum Luminance (cd/m²) | Reference |
|---|---|---|---|---|---|
| Stylyl-benzoxazole with triphenylamine | Emission Layer | Blue-Green | 0.1 | Not Specified | researchgate.netcambridge.org |
| TPD derivative with stylyl-benzoxazole | Hole Transport Layer | Not Applicable | 1.1 | 12000 | researchgate.netcambridge.org |
| 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) | Emission Layer | Deep Blue | Not Specified | Not Specified | spiedigitallibrary.orgspiedigitallibrary.org |
This table is illustrative and based on findings for the broader class of benzoxazole derivatives.
The development of novel carbazole derivatives, which share some structural similarities with functionalized benzoxazoles, has also shown promise for high-efficiency OLEDs, achieving significant performance in both phosphorescent and TADF (thermally activated delayed fluorescence) devices. researchgate.net This highlights the ongoing potential for heterocyclic compounds in advancing organic electronics.
Role in the Design and Synthesis of Novel Chemical Probes and Ligands for Biological Systems (focus on synthetic aspect)
The benzoxazole framework is a valuable scaffold for creating chemical probes and ligands for biological systems, largely due to its favorable photophysical properties and ability to interact with biomolecules. periodikos.com.br Benzoxazole and its derivatives can exhibit significant fluorescence, which can be enhanced upon binding to targets like DNA, making them promising candidates for fluorescent probes. periodikos.com.br
The synthesis of these probes often leverages the versatility of the benzoxazole core, allowing for the introduction of various functional groups to tune their properties. For example, the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a powerful method for constructing the oxazole ring and introducing diversity. nih.gov This reaction and its variations allow for the one-pot synthesis of 4,5-disubstituted oxazoles, providing a straightforward route to complex molecules. nih.gov
Synthetic strategies for benzoxazole derivatives often begin with substituted 2-aminophenols. nih.gov For instance, the reaction of 2-aminophenol (B121084) with potassium hydroxide and carbon disulfide yields benzo[d]oxazole-2-thiol, a versatile intermediate. nih.gov This intermediate can then be further functionalized. For example, it can be reacted with 2-(chloromethyl)-1H-benzo[d]imidazole to create more complex heterocyclic systems. nih.gov Subsequent reactions, such as treatment with ethyl chloroacetate followed by hydrazine hydrate, can be used to introduce side chains that are crucial for biological activity or for linking to other molecules. nih.gov
The synthesis of 2-substituted benzoxazoles can also be achieved through the condensation of 2-aminophenols with various reagents. researchgate.net These synthetic routes are often adaptable, allowing for the creation of libraries of compounds for screening as potential ligands or probes. The ability to modify the benzoxazole scaffold at multiple positions is key to optimizing interactions with biological targets. mdpi.com
Strategies for Medicinal Chemistry Lead Generation (focus on chemical design and synthetic feasibility)
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov This framework is a cornerstone for the rational design of new therapeutic agents. mdpi.com The synthetic tractability of the benzoxazole core allows for systematic structural modifications to optimize pharmacological activity, a key strategy in lead generation. mdpi.comnih.gov
One common approach involves the synthesis of a series of derivatives where different substituents are placed at various positions on the benzoxazole ring system. nih.gov For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides were synthesized to explore their anti-inflammatory potential. nih.gov This process often starts with a core intermediate, such as 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole, which is then elaborated through standard amide coupling reactions with various secondary amines or heterocyclic compounds. nih.gov
Another strategy is the design of hybrid molecules that combine the benzoxazole moiety with other pharmacophores. For instance, benzoxazole-containing indole analogs have been synthesized as potential peroxisome proliferator-activated receptor (PPAR) agonists. nih.gov This involves the design and synthesis of molecules that are intended to fit into the active site of a specific biological target.
The development of novel synthetic methodologies is also crucial for lead generation. For example, the discovery of new catalysts or reaction conditions can open up previously inaccessible chemical space. The ability to efficiently synthesize a diverse library of benzoxazole derivatives is essential for screening and identifying new lead compounds with desired biological activities, which can range from anti-inflammatory and anticancer to antimicrobial effects. nih.govmdpi.comacs.org
Table 2: Synthetic Approaches for Benzoxazole Derivatives in Medicinal Chemistry
| Starting Materials | Key Reaction Type | Target Scaffold/Derivative | Potential Application | Reference |
|---|---|---|---|---|
| 2-Aminophenol, Potassium Hydroxide, Carbon Disulfide | Cyclization, Thiolation | Benzo[d]oxazole-2-thiol | Intermediate for further synthesis | nih.gov |
| 5-Amino-2-(4-chlorobenzyl)-benzo[d]oxazole, Chloropropionyl chloride | Acylation, Nucleophilic Substitution | N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides | Anti-inflammatory agents | nih.gov |
| 2-Aminophenol derivatives, Carboxylic acids/esters | Condensation/Cyclization | 2-Substituted benzoxazoles | General scaffold for various biological targets | researchgate.net |
| Aldehydes, Tosylmethylisocyanide (TosMIC) | van Leusen Oxazole Synthesis | 5-Substituted oxazoles | Versatile building blocks | nih.gov |
The benzisoxazole scaffold, a closely related isomer, also demonstrates the broad potential of such heterocyclic systems in medicinal chemistry, with applications as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov This further underscores the value of these core structures in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
